molecular formula C10H11NO3 B6242640 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid CAS No. 1511756-34-5

6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid

Cat. No.: B6242640
CAS No.: 1511756-34-5
M. Wt: 193.2
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Description

6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid is a heterocyclic compound with a molecular formula of C10H11NO3 and a molecular weight of 193.2 g/mol . This compound features a quinolizine core structure, which is a bicyclic system consisting of a six-membered ring fused to a five-membered ring containing nitrogen. The presence of a carboxylic acid group and a ketone group at specific positions in the structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of an anthranilic acid derivative with a suitable aldehyde or ketone can lead to the formation of the quinolizine core . The reaction conditions typically involve heating the reactants in the presence of a catalyst, such as a Lewis acid or a base, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid is unique due to its specific substitution pattern and the presence of both a ketone and a carboxylic acid group. This combination of functional groups contributes to its distinct chemical reactivity and potential for diverse applications in scientific research and industry .

Properties

CAS No.

1511756-34-5

Molecular Formula

C10H11NO3

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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